

Puerol A: A Comprehensive Technical Guide to its Antimicrobial Activity Spectrum

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Compound of Interest

Compound Name: Puerol A

Cat. No.: B149382

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Introduction

Puerol A, a naturally derived phenolic compound, has emerged as a promising antimicrobial agent with potential applications in pharmaceuticals and agriculture. Isolated from plants such as *Amorpha fruticosa* and *Ononis angustissima*, this bioactive molecule has demonstrated notable efficacy against a range of microbial pathogens, particularly Gram-positive bacteria. This in-depth technical guide provides a comprehensive overview of the antimicrobial activity spectrum of **Puerol A**, including quantitative data, detailed experimental methodologies, and an exploration of its mechanism of action.

Antibacterial Activity

Puerol A has shown potent to moderate antibacterial activity, primarily against Gram-positive bacteria. Studies have quantified this activity through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Quantitative Data

The antibacterial efficacy of **Puerol A** and related compounds isolated from *Amorpha fruticosa* has been evaluated against a panel of pathogenic bacteria. The following table summarizes the reported MIC and MBC values.

Microorganism	Strain	MIC (µg/mL)	MBC (µg/mL)
Bacillus subtilis	ATCC 6633	100	200
Staphylococcus aureus	ATCC 6538	100	200
Pseudomonas aeruginosa	ATCC 9027	200	>200
Bacillus circulans	ATCC 4513	100	200
Escherichia coli	ATCC 8739	200	>200
Klebsiella pneumoniae	ATCC 4352	200	>200

Note: The specific compound corresponding to **Puerol A** in the cited study was one of several active isolates. The provided data represents the range of activities observed for the most potent compounds from the source.

One study has reported a significant MIC of 3.1 µg/mL for a compound identified as **Puerol A** against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), Enterococcus faecalis, and Enterococcus faecium.

Experimental Protocols

The determination of the antibacterial activity of **Puerol A** is primarily conducted using the broth microdilution method. This standard laboratory procedure allows for the quantitative assessment of a substance's ability to inhibit microbial growth.

Broth Microdilution Assay for MIC and MBC Determination

Objective: To determine the minimum concentration of **Puerol A** that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).

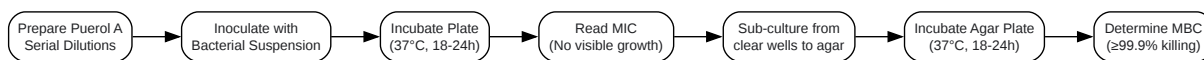
Materials:

- **Puerol A** stock solution (of known concentration, dissolved in a suitable solvent like DMSO)
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Bacterial strains (standardized to 0.5 McFarland turbidity)
- 96-well microtiter plates
- Pipettes and sterile tips
- Incubator

Procedure:

- **Preparation of Microtiter Plates:** A serial two-fold dilution of the **Puerol A** stock solution is prepared in the wells of a 96-well plate using MHB. This creates a gradient of decreasing concentrations of **Puerol A** across the plate.
- **Inoculation:** Each well is inoculated with a standardized suspension of the test bacterium (final concentration typically 5×10^5 CFU/mL).
- **Controls:** Positive (broth with bacteria, no **Puerol A**) and negative (broth only) controls are included on each plate.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is recorded as the lowest concentration of **Puerol A** at which there is no visible turbidity (growth) in the well.
- **MBC Determination:** To determine the MBC, a small aliquot from the wells showing no growth is sub-cultured onto an agar plate. The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest concentration of **Puerol A** that results in a $\geq 99.9\%$ reduction in the initial inoculum.

Diagram: Broth Microdilution Workflow



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Caption: Workflow for determining MIC and MBC using the broth microdilution method.

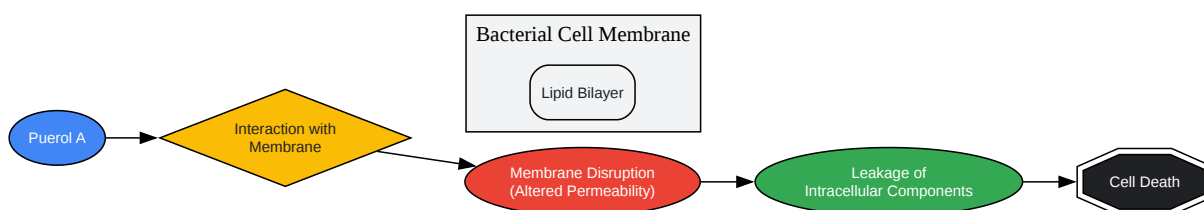
Mechanism of Action

Preliminary evidence suggests that the primary mechanism of antibacterial action for **Puerol A** involves the disruption of the microbial cell membrane.

Cell Membrane Disruption

The lipophilic nature of **Puerol A** likely facilitates its interaction with the bacterial cell membrane's lipid bilayer. This interaction is thought to alter membrane fluidity and permeability, leading to the leakage of essential intracellular components, disruption of vital cellular processes such as respiration and energy production, and ultimately, cell death.

Diagram: Proposed Mechanism of Action



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